

# Bis-aminooxy-PEG7 CAS number and molecular formula

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## Compound of Interest

Compound Name: *Bis-aminooxy-PEG7*

Cat. No.: *B606156*

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## In-Depth Technical Guide to Bis-aminooxy-PEG7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis-aminooxy-PEG7**, a homobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted protein degradation.

## Core Compound Data

**Bis-aminooxy-PEG7** is a versatile tool for researchers, enabling the linkage of two molecules through the formation of stable oxime bonds. Its polyethylene glycol (PEG) structure imparts valuable physicochemical properties to the resulting conjugates.

Property	Value	Source
CAS Number	1383980-52-6	[1]
Molecular Formula	C16H36N2O9	[1]
Molecular Weight	400.47 g/mol	
Synonym	O-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine	[1]
Purity	Typically ≥95%	

## Mechanism of Action: Oxime Ligation

The primary utility of **Bis-aminoxy-PEG7** lies in its two terminal aminoxy groups. These groups react specifically and efficiently with carbonyl moieties (aldehydes or ketones) on target molecules to form stable oxime linkages. This reaction, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, valued for its high yield and the stability of the resulting bond under physiological conditions.

The hydrophilic PEG7 linker enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can be particularly beneficial for poorly soluble biomolecules or small molecule drugs. This property can also improve the pharmacokinetic profile of therapeutic conjugates.

## Applications in Drug Development and Research

**Bis-aminoxy-PEG7** is a critical component in the development of advanced biomolecules, including:

- **Proteolysis-Targeting Chimeras (PROTACs):** As a bifunctional linker, it can connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The resulting PROTAC induces the ubiquitination and subsequent degradation of the target protein. The PEG7 linker provides the necessary spatial separation and orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

- **Antibody-Drug Conjugates (ADCs):** In this application, one aminoxy group can be conjugated to a cytotoxic drug and the other to an antibody, often through an engineered aldehyde or ketone handle on the antibody. This creates a targeted delivery system for the potent drug.
- **Diagnostic Assays:** **Bis-aminoxy-PEG7** can be used to link reporter molecules, such as fluorescent dyes or enzymes, to detection probes that contain carbonyl groups. This is valuable for developing sensitive and specific assays for biomarker detection.

## Experimental Protocols

While specific reaction conditions should be optimized for each unique application, the following provides a general framework for the use of **Bis-aminoxy-PEG7** in the synthesis of a PROTAC. This protocol assumes the availability of a target protein ligand with a carbonyl group and an E3 ligase ligand with a suitable functional group for a subsequent reaction.

### Step 1: Oxime Ligation with Target Protein Ligand

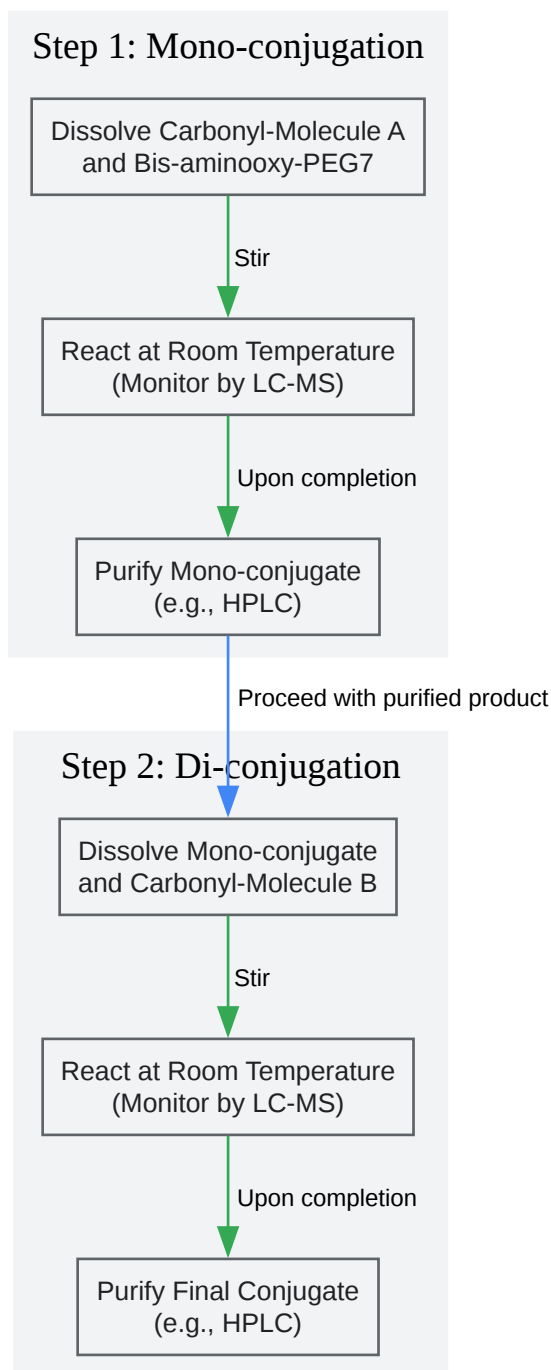
- **Dissolution:** Dissolve the carbonyl-containing target protein ligand (1 equivalent) and **Bis-aminoxy-PEG7** (1.1 equivalents) in an appropriate solvent. A common choice is a neutral buffer (pH 6.5-7.5), such as phosphate-buffered saline (PBS), often with a co-solvent like DMSO to ensure the solubility of all reactants.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the mono-conjugated product. Reaction times can vary from a few hours to overnight.
- **Purification:** Once the reaction is complete, the mono-conjugated product is purified to remove excess **Bis-aminoxy-PEG7** and any unreacted starting material. High-Performance Liquid Chromatography (HPLC) is a common method for this purification.

### Step 2: Conjugation to E3 Ligase Ligand

The second aminoxy group of the purified mono-conjugate can then be reacted with a second molecule. However, as both ends of **Bis-aminoxy-PEG7** are identical, a more common strategy for PROTAC synthesis involves using a hetero-bifunctional linker. If **Bis-aminoxy-**

**PEG7** were to be used in a step-wise fashion, the second aminooxy group would need to be reacted with another carbonyl-containing molecule.

A more direct approach for creating a PROTAC would involve a different bifunctional linker. However, for the purpose of illustrating a potential workflow for **Bis-aminooxy-PEG7**, a hypothetical two-step conjugation is presented below.



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## References

- 1. CAS Number Search List | AxisPharm [axispharm.com]
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